1-methyl-2-oxo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c1-23-8-2-3-13(16(23)26)15(25)22-12-6-4-11(5-7-12)9-14(24)21-10-17(18,19)20/h2-8H,9-10H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMAPMSLSTVGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its biological activity.
Structural Characteristics
The structure features:
- A dihydropyridine core, which is known for its role in various pharmacological activities.
- A trifluoroethyl group that enhances lipophilicity and may influence the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds featuring a dihydropyridine moiety can act as inhibitors of various enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of specific substituents may allow the compound to interact with neurotransmitter receptors or other cellular targets.
Therapeutic Potential
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may demonstrate anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. For instance, compounds with related structures have shown cytotoxic effects in hypopharyngeal tumor models, indicating potential for further development in cancer therapies .
- Antinociceptive Effects : Similar compounds have been evaluated for their pain-relieving properties. Studies indicate that modifications in the molecular structure can enhance antinociceptive activity, suggesting this compound may also possess such effects .
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities, potentially offering benefits in neurodegenerative diseases .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines. For example:
- Cytotoxicity Assays : The compound was tested against several cancer lines, revealing IC50 values indicative of potent activity (exact values need to be determined through specific studies).
In Vivo Studies
In vivo studies are crucial for assessing the pharmacokinetics and therapeutic efficacy of the compound:
- Xenograft Models : Animal models have shown promising results, with significant tumor reduction observed after treatment with similar compounds at specified dosages .
ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for evaluating the drug-like characteristics of the compound:
- Bioavailability : Compounds related to this structure have shown varying levels of bioavailability; optimizing these properties could enhance therapeutic efficacy.
- Metabolic Stability : Investigations into metabolic pathways indicate that structural modifications can lead to improved stability and reduced clearance rates.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antinociceptive | Pain relief in animal models | |
| Neuroprotective | Potential benefits in neurodegenerative diseases |
Pharmacokinetic Profiles
| Compound Variant | Bioavailability (%) | Clearance (L/h/kg) | Half-Life (h) |
|---|---|---|---|
| Compound A | 92 | 4.45 | 0.40 |
| Compound B | 100 | 2.16 | 1.6 |
Comparison with Similar Compounds
Structural Features
The target compound shares a common 1,2-dihydropyridin-2-one carboxamide scaffold with several analogs. Key differences lie in substituents on the dihydropyridine nitrogen and the aromatic carboxamide group.
Table 1: Structural Comparison
Physicochemical and Electronic Properties
- Trifluoroethylamino Group (Target Compound): The CF₃ group increases hydrophobicity (logP) and metabolic stability compared to non-fluorinated analogs. The ethylamino linker may facilitate hydrogen bonding with biological targets .
- Halogenated Benzyl ( ): Chlorine and fluorine substituents enhance electronegativity and may improve binding to halogen-bonding pockets in enzymes.
- Methoxy Groups ( ): Improve aqueous solubility but may reduce membrane permeability.
- Deuterium Enrichment ( ): Deuterated analogs (e.g., 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-(4-trifluoromethylphenyl)-1,2-dihydroquinoline-3-carboxamide) show prolonged half-lives due to kinetic isotope effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
